Terbium trichloride hexahydrate

描述

Significance of Terbium(III) in Lanthanide Chemistry and Materials Science

Terbium, a member of the lanthanide series, is a silvery-white rare earth metal. wikipedia.org Like most other lanthanides, terbium is typically found in the +3 oxidation state. wikipedia.org The terbium(III) ion (Tb³⁺) is particularly notable for its brilliant green luminescence when excited, a property that underpins many of its applications. wikipedia.orgchemicool.com

In the realm of materials science , the luminescent properties of terbium(III) are of paramount importance. chemimpex.com It is a crucial component in the production of green phosphors used in a variety of lighting and display technologies, including fluorescent lamps, LEDs, and television screens. zegmetal.comwikipedia.org These "green" phosphors, which actually fluoresce a bright lemon-yellow, are often combined with blue and red phosphors to create trichromatic lighting. wikipedia.orgsamaterials.com

Furthermore, terbium is a vital component in the creation of high-performance magnets, particularly in alloys with other elements like neodymium and dysprosium. chemicool.commdpi.com These magnets are essential for electronic devices and in renewable energy technologies such as wind turbines and hybrid vehicles. zegmetal.commdpi.com The terbium-containing alloy Terfenol-D, for instance, exhibits high magnetostriction, meaning it changes shape in the presence of a magnetic field, making it useful in naval sonar systems and other magnetomechanical devices. wikipedia.org Terbium is also employed as a dopant in solid-state devices and as a crystal stabilizer in fuel cells. wikipedia.org

Overview of Hydrated Rare Earth Halides in Academic Inquiry

Hydrated rare earth halides, such as terbium trichloride (B1173362) hexahydrate, are a significant focus of academic research due to their role as starting materials for the synthesis of anhydrous rare earth chlorides and, subsequently, the pure rare earth metals themselves. researchgate.net These hydrated salts are generally hygroscopic, meaning they readily absorb moisture from the air. samaterials.comresearchgate.net

The study of the thermal behavior of these hydrates is crucial for developing efficient methods to obtain the anhydrous forms, which are essential for various technological processes. researchgate.net Research in this area often involves techniques like thermogravimetry, differential scanning calorimetry, and mass spectrometry to understand the dehydration and hydrolysis processes that occur upon heating. researchgate.net

The hydration of metal ions in aqueous solutions is a fundamental area of study in chemistry. acs.org The way metal ions interact with water molecules, forming hydrated ions, influences their chemical behavior and properties. acs.org For instance, the number of water molecules in the hydration shell and the strength of the bonds between the metal ion and water molecules can vary depending on the specific rare earth element. acs.org Understanding these hydration characteristics is important for processes like solvent extraction, which is used to separate and purify rare earth elements. unr.edu

Structure

2D Structure

属性

IUPAC Name |

terbium(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJUVCOAZNLCJZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10042-88-3 (Parent) | |

| Record name | Terbium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90929958 | |

| Record name | Terbium(3+) chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13798-24-8 | |

| Record name | Terbium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium(3+) chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBIUM CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4F1LZV8HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Chemistry of Terbium Trichloride Hexahydrate

Conventional Aqueous Phase Synthesis Routes

The most common and well-established methods for synthesizing terbium trichloride (B1173362) hexahydrate involve reactions in aqueous solutions. These routes are favored for their simplicity and scalability.

Reaction of Terbium Oxides with Hydrochloric Acid

The principal industrial and laboratory method for producing terbium(III) chloride hexahydrate is the reaction of terbium(III) oxide with hydrochloric acid. wikipedia.org In this process, terbium oxide is dissolved in an excess of hydrochloric acid. The resulting solution is then carefully heated to evaporate the excess water, leading to the crystallization of the hexahydrate form upon cooling. The reaction is a straightforward acid-base reaction, represented by the following chemical equation:

Tb₂O₃ + 6 HCl + 9 H₂O → 2 TbCl₃·6H₂O wikipedia.org

This method is efficient for producing the hydrated salt. However, careful control of the heating process is necessary to prevent the formation of terbium oxychloride as an impurity. reddit.com

Direct Elemental Combination Pathways (for anhydrous precursors)

While the hexahydrate is formed in aqueous media, its anhydrous precursor, terbium(III) chloride, can be synthesized through the direct combination of its constituent elements. This involves the reaction of terbium metal with dry chlorine gas at elevated temperatures. wikipedia.org This method yields the anhydrous salt, which can subsequently be hydrated if needed.

The reaction is as follows:

2 Tb (s) + 3 Cl₂ (g) → 2 TbCl₃ (s) wikipedia.org

This pathway is typically employed when a highly pure, water-free starting material is essential for subsequent chemical synthesis.

| Synthesis Route | Reactants | Product | Chemical Equation |

| Oxide Dissolution | Terbium(III) oxide, Hydrochloric acid, Water | Terbium(III) chloride hexahydrate | Tb₂O₃ + 6 HCl + 9 H₂O → 2 TbCl₃·6H₂O |

| Direct Combination | Terbium, Chlorine | Anhydrous Terbium(III) chloride | 2 Tb (s) + 3 Cl₂ (g) → 2 TbCl₃ (s) |

Advanced Synthetic Strategies for Terbium Chloride Hydrates

Modern materials science often requires more sophisticated control over the structure and properties of chemical compounds. Advanced strategies have been developed for the synthesis of terbium chloride hydrates, focusing on controlled crystal growth and the creation of composite materials.

Controlled Crystallization Techniques

The formation of high-purity crystalline terbium trichloride hexahydrate relies on controlled crystallization techniques. These methods are crucial for applications that demand uniform crystal size and structure. A typical process involves the evaporative concentration of a terbium chloride solution, followed by a carefully controlled cooling period to induce natural crystallization. google.com For instance, a prepared solution can be concentrated by heating and then cooled to a specific temperature (e.g., 20°C) over a period of 12 to 24 hours to allow for the formation of well-defined crystals. google.com

Further refinement involves multi-stage crystallization, where post-crystallization liquors are recycled to maximize yield and purity. google.com The thermal dehydration of the resulting crystals can also be precisely controlled in stages to obtain specific lower hydrates or the anhydrous form without inducing hydrolysis, which can lead to oxychloride impurities. urfu.ru This stepwise heating under controlled atmospheres or vacuum is a critical technique in producing high-purity lanthanide chlorides. reddit.comurfu.ru

Encapsulation within Porous Solid Matrices

A sophisticated strategy in modern materials synthesis is the encapsulation of active compounds within porous solid matrices like metal-organic frameworks (MOFs). Terbium trichloride, or other terbium salts derived from it, can be used as a precursor to synthesize terbium-based MOFs. nih.govmdpi.comnih.govrsc.org In these processes, the terbium ion from the salt self-assembles with organic ligands to form a three-dimensional porous structure. nih.govrsc.org This method effectively encapsulates terbium ions within a stable, crystalline matrix.

This encapsulation provides several advantages:

Enhanced Stability: The framework protects the luminescent terbium centers.

Tailored Properties: The pores of the MOF can act as microenvironments, influencing the catalytic or photoluminescent behavior of the terbium ions. rsc.org

Functional Composites: These materials can be designed for specific applications such as chemical sensing or heterogeneous catalysis. nih.govnih.gov

Role as a Precursor in the Synthesis of Derived Terbium Compounds

Terbium(III) chloride hexahydrate is a versatile and widely used starting material for the synthesis of a variety of other terbium compounds and materials. Its solubility in water makes it a convenient source of Tb³⁺ ions for numerous chemical reactions. thermofisher.com

Key applications as a precursor include:

Metallic Terbium Production: It is used in the preparation of metallic terbium. This metal is a crucial component in specialized magnetostrictive alloys like Terfenol-D (TbxDy1−xFe₂). thermofisher.comwikipedia.orgtdvib.com

Phosphor Synthesis: The compound is a key activator for green phosphors used in display technologies and energy-efficient lighting. wikipedia.org

Complex Synthesis: It is used to prepare various terbium complexes, some of which are employed in the spectrofluorimetric determination of chemicals in pharmaceutical formulations. sigmaaldrich.com

Advanced Materials: It serves as a precursor for creating other advanced materials, including terbium-based catalysts, superconductors, and solid-state devices. wikipedia.org

| Derived Compound/Material | Application Area | Role of this compound |

| Metallic Terbium | Electronics, Specialty Alloys | Source material for reduction to elemental terbium. urfu.ruthermofisher.com |

| Terfenol-D Alloy | Sonar, Actuators, Sensors | Precursor for the terbium component of the alloy. thermofisher.comtdvib.com |

| Green Phosphors | Lighting, Displays | Activator providing the Tb³⁺ ion for luminescence. wikipedia.org |

| Terbium-based MOFs | Catalysis, Chemical Sensing | Source of Tb³⁺ ions for framework construction. rsc.orgsigmaaldrich.com |

| Terbium Complexes | Analytical Chemistry | Starting material for synthesis of fluorescent probes. sigmaaldrich.com |

Preparation of Metallic Terbium and its Alloys

Terbium trichloride is a key intermediate in the production of terbium metal, which is highly valued for its use in electronic devices and specialty alloys like Terfenol-D. thermofisher.comottokemi.comsamaterials.com The production of metallic terbium from its chloride salt involves metallothermic reduction, a process where the anhydrous chloride is reduced by a more electropositive metal. iaea.org

Commonly, anhydrous terbium(III) chloride (TbCl₃) is reduced with calcium (Ca) or lithium (Li) metal. iaea.orgwikipedia.org The high hygroscopic nature of terbium chloride presents a challenge, necessitating the use of its anhydrous form for this process. iaea.org An alternative route involves reacting terbium chloride with lithium hydride (LiH) to form terbium hydride, which then undergoes vacuum thermolysis to yield metallic terbium. researchgate.netiaea.org This method offers advantages due to the high stability of the terbium hydride intermediate in air. iaea.org

The resulting terbium metal is often a component in magnetostrictive alloys, most notably Terfenol-D (TbₓDy₁₋ₓFe₂), which exhibits significant changes in shape in response to a magnetic field. iaea.org Terbium trichloride serves as the raw material for producing the terbium metal used in these advanced alloys. samaterials.com

Table 1: Methods for Preparation of Metallic Terbium from Terbium Trichloride This table is interactive and allows for sorting and filtering of the data.

Derivatization for Luminescent Coordination Complexes

This compound is a widely used precursor for synthesizing luminescent coordination complexes and coordination polymers. sigmaaldrich.comrsc.org These materials are of significant interest due to the unique photophysical properties of the terbium(III) ion (Tb³⁺), which typically emits a strong green light upon excitation. chemimpex.comwikipedia.org

The synthesis generally involves the reaction of TbCl₃·6H₂O with various organic ligands in a suitable solvent. The ligands are designed to efficiently absorb energy (acting as an "antenna") and transfer it to the central Tb³⁺ ion, which then luminesces. Examples of ligands used include β-diketonates (like 4,4,4-trifluoro-1-phenyl-1,3-butanedione), terpyridines, and carboxylates (such as 4,4'-oxybis(benzoate) and benzene-1,2,4,5-tetracarboxylate). researchgate.netrsc.orgnih.govresearchgate.net The resulting complexes often exhibit high quantum yields and long luminescence lifetimes, making them suitable for applications in bioassays, optical materials, and chemical sensing. nih.govgoogle.com For instance, terbium-based coordination polymers have been developed as selective fluorescent probes for detecting specific ions like phosphate (B84403) (PO₄³⁻) and ferric (Fe³⁺) ions, or molecules such as nitroaromatics. researchgate.netgoogle.com

Table 2: Examples of Terbium(III) Luminescent Coordination Complexes This table is interactive and allows for sorting and filtering of the data.

Formation of Terbium-Containing Nanostructures

This compound is also a valuable starting material for the fabrication of various terbium-containing nanostructures. ottokemi.comfuncmater.com These nanomaterials leverage the unique optical and magnetic properties of terbium at the nanoscale for potential applications in bioimaging, electronics, and catalysis.

One notable application is the synthesis of terbium-doped nanostructures. For example, terbium-doped lanthanum oxychloride (LaOCl:Tb³⁺) nanofibers, nanotubes, and nanobelts have been prepared using an electrospinning method combined with a chlorination technique. nih.gov These nanostructures exhibit the characteristic green emission of Tb³⁺ ions under UV light. nih.gov Another area of research involves the encapsulation of terbium halides, including terbium chloride, within single-walled carbon nanotubes (SWCNTs). sciforum.net This is achieved by introducing the melted terbium chloride into the SWCNTs at high temperatures, creating a nanocomposite material with properties that are promising for nanobiotechnology and bioimaging applications. sciforum.net The use of terbium(III) chloride hexahydrate has also been reported in the preparation of terbium nanotubes. ottokemi.comfuncmater.com

Table 3: Terbium-Containing Nanostructures Synthesized from Terbium Trichloride This table is interactive and allows for sorting and filtering of the data.

Crystallographic and Structural Elucidation of Terbium Trichloride Hexahydrate

Crystal System and Space Group Analysis of the Hydrate Phase

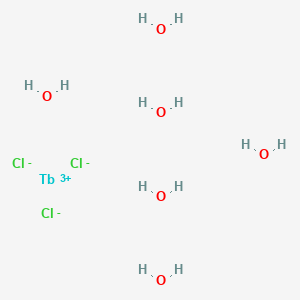

Terbium trichloride (B1173362) hexahydrate crystallizes in the monoclinic crystal system. iucr.orgnih.goviucr.orgnih.gov This crystal system is characterized by three unequal axes with one oblique angle. The space group for terbium trichloride hexahydrate is determined to be P2/c. iucr.orgnih.goviucr.orgnih.gov This designation indicates a primitive unit cell with a twofold rotation axis and a glide plane perpendicular to it.

The structure of this compound consists of monomeric units of [TbCl₂(H₂O)₆]⁺. In this complex, the terbium atom is coordinated by six water molecules and two inner-sphere chloride ions. nih.goviucr.orgnih.gov The charge of this cationic complex is balanced by an outer-sphere chloride anion. iucr.orgnih.goviucr.org The terbium ion and the outer-sphere chloride ion are situated on a crystallographic twofold axis. iucr.orgnih.goviucr.org

It is noteworthy that the anhydrous form of terbium trichloride (TbCl₃) possesses a different crystal structure. Anhydrous TbCl₃ adopts the PuBr₃-type structure, which is orthorhombic with the space group Cmcm. wikipedia.orgwikipedia.orgwikipedia.org In this structure, the terbium ion is eight-coordinate. wikipedia.org Another common structure for anhydrous lanthanide trichlorides is the hexagonal UCl₃ type, where the metal ion is nine-coordinate. wikipedia.orgwikipedia.org

Table 1. Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

Comparative Structural Frameworks with Analogous Rare Earth Halide Hydrates

The crystal structure of this compound is part of a broader trend observed across the lanthanide series. The heavier lanthanide trichloride hexahydrates, from praseodymium (Pr) to lutetium (Lu), are isostructural, adopting the same monoclinic P2/c space group and exhibiting monomeric [RECl₂(H₂O)₆]⁺ units (where RE represents a rare earth element). iucr.orgnih.goviucr.orgnih.gov This structural similarity is attributed to the lanthanide contraction, the steady decrease in ionic radii across the series, which leads to similar coordination preferences for the heavier lanthanides.

In contrast, the earlier, lighter lanthanide trichloride hydrates, specifically those of lanthanum (La) and cerium (Ce), adopt a different structure. nih.goviucr.orgnih.gov These compounds crystallize in the triclinic space group P1 and form dimeric complexes with the formula [(H₂O)₇RE(μ-Cl)₂RE(H₂O)₇]⁴⁺. iucr.orgnih.goviucr.orgnih.gov In these structures, each lanthanide ion is coordinated to seven water molecules and two bridging chloride ions. nih.goviucr.orgnih.gov This difference in hydration and coordination number is influenced by the larger ionic radii of the earlier lanthanides, which can accommodate more ligands in their coordination sphere. nih.goviucr.org

Coordination Environment and Geometry of the Terbium(III) Ion within the Hydrate Structure

Within the [TbCl₂(H₂O)₆]⁺ cationic complex of this compound, the terbium(III) ion is eight-coordinate. iucr.org The coordination sphere is composed of six oxygen atoms from the water molecules and two chlorine atoms from the inner-sphere chloride ions. iucr.orgnih.goviucr.org

The arrangement of these eight ligands around the central terbium(III) ion results in a distorted square antiprism geometry. iucr.orgmdpi.com In a perfect square antiprism, the eight vertices are equidistant from the central atom, and the faces consist of two squares and eight triangles. In the case of this compound, the different natures of the oxygen and chlorine ligands, as well as their interactions within the crystal lattice, lead to a distortion from this ideal geometry. The Tb-O and Tb-Cl bond distances are distinct, contributing to this distortion. The coordination polyhedra are interconnected through a network of hydrogen bonds involving the coordinated and uncoordinated chloride ions and the water molecules. wikipedia.org

Table 2. Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | TbCl₃·6H₂O |

| Terbium trichloride | TbCl₃ |

| Praseodymium trichloride hexahydrate | PrCl₃·6H₂O |

| Lutetium trichloride hexahydrate | LuCl₃·6H₂O |

| Lanthanum trichloride heptahydrate | LaCl₃·7H₂O |

| Cerium trichloride heptahydrate | CeCl₃·7H₂O |

| Plutonium tribromide | PuBr₃ |

| Uranium trichloride | UCl₃ |

Coordination Chemistry and Complexation of Terbium Iii in Diverse Media

Formation of Terbium(III)-Organic Ligand Complexes

Terbium(III) readily forms complexes with a variety of organic ligands, which can modulate its luminescence and magnetic properties. The nature of the ligand, including the type of donor atoms and the steric and electronic effects, plays a crucial role in the structure and stability of the resulting complexes.

The interaction between terbium(III) ions and simple amino acids like glycine (B1666218) is generally weak, especially at lower pH values where the amino group is protonated. acs.org The primary mode of interaction under these conditions is through the ionized carboxyl group. To overcome the tendency of lanthanide hydroxides to precipitate at neutral or higher pH, studies are often conducted using mixed-ligand complexes. acs.org A common strategy involves the use of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), which binds to the Tb³⁺ ion, leaving some coordination sites available for the amino acid to form a ternary complex. acs.org

Circularly polarized luminescence (CPL) spectroscopy has been a valuable tool in studying these ternary complexes, providing direct evidence that α-amino acids can form chelate rings with lanthanide ions. acs.org In the case of multifunctional amino acids, chelation involving the α-amino carboxyl group and another functional group is the dominant bonding mode when a stable chelate ring can be formed. acs.org If the formation of a large chelate ring is required, coordination occurs solely at the α-amino carboxyl position. acs.org The formation of these complexes is often observable in the presence of a large excess of the amino acid substrate. acs.org

Researchers have also synthesized and investigated the optical properties of terbium complexes with modified amino acids, such as octanoyl amino acids. researchgate.net These complexes exhibit interesting optical properties and are part of a broader class of multifunctional amino acid rare-earth compounds with unique physical and chemical characteristics. researchgate.netscientific.net

Table 1: Investigated Terbium(III)-Amino Acid Complex Systems

| Primary Ligand | Co-ligand/System | Key Findings | Reference(s) |

|---|---|---|---|

| Glycine | EDTA | Formation of ternary Tb(EDTA)(Glycine) complexes; chelation by amino acid confirmed by CPL spectroscopy. | acs.org |

| Alanine | EDTA | Indication of chelation at the α-amino carboxyl functionality after deprotonation. | acs.org |

| Octanoyl amino acids | - | Synthesis of new amino acid terbium complexes with interesting optical properties. | researchgate.net |

Dithiocarbamates are versatile organosulfur ligands known to form stable complexes with a wide range of metals. nih.gov The synthesis of dithiocarbamate (B8719985) ligands is typically achieved through the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.govorganic-chemistry.org The resulting dithiocarbamate anion can then be reacted with a metal salt, such as terbium trichloride (B1173362), to form the corresponding metal complex. nasa.gov

While specific studies focusing solely on terbium trichloride hexahydrate and dithiocarbamate ligands are not extensively detailed in the provided context, the general principles of metal-dithiocarbamate complex formation apply. These complexes can be homoleptic, containing only dithiocarbamate ligands, or heteroleptic, incorporating other ligands as well. nih.gov The dithiocarbamate ligand typically binds to the metal center in a bidentate fashion through the two sulfur atoms. researchgate.net The investigation of terbium(III) dithiocarbamate complexes has been noted in the context of their luminescence properties when encapsulated in sol-gel derived hosts. researchgate.net

Table 2: General Synthesis of Metal Dithiocarbamate Complexes

| Reactants | Conditions | Product | Reference(s) |

|---|---|---|---|

| Primary or Secondary Amine, Carbon Disulfide, Base | Cold conditions, often in an alcoholic solution | Dithiocarbamate salt | nih.gov |

| Metal Salt, Dithiocarbamate Ligand | Varies | Metal dithiocarbamate complex | nasa.gov |

The integration of terbium(III) ions with photochromic ligands has led to the development of materials with switchable magnetic and optical properties. Photochromic molecules can undergo reversible transformations between two isomers with different absorption spectra upon irradiation with light. nih.gov

One notable example involves the use of photochromic ligands derived from 1,2-bis(5-carboxyl-2-methyl-3-thienyl)perfluoropentene (H₂dae). nih.gov The open-ring (H₂dae-o) and closed-ring (H₂dae-c) isomers of this ligand have been used to synthesize assemblies composed of single-molecule magnets (SMMs). nih.gov For instance, the reaction of a [Cu(II)Tb(III)] SMM with these ligands resulted in a tetranuclear ring-like structure, [Cu(II)₂Tb(III)₂(L)₂(NO₃)₂(dae-o)₂], and a one-dimensional ladder-type structure, {[Cu(II)Tb(III)(L)(n-BuOH)₀.₅]₂(dae-c)₃}. nih.gov In these complexes, the magnetic interactions between the Cu(II) and Tb(III) ions were found to be ferromagnetic. nih.gov Upon irradiation with UV and visible light, the photochromic ligands underwent isomerization, which in the case of the ladder-type structure, led to a change in its magnetic behavior due to modification of the intermolecular environment. nih.gov

More recent work has focused on smart light-controlled fluorescent metallopolymers based on terbium-bipyridine complexes and spiropyran, a type of photochromic molecule. acs.org These materials exhibit light-controlled photoluminescence transformation and have potential applications in dual-level information encryption. acs.org

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

Terbium(III) is a popular choice for the construction of metal-organic frameworks (MOFs) due to the characteristic green luminescence of the Tb³⁺ ion, which can be sensitized by organic linkers. bohrium.commdpi.com MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands.

Terbium(III)-based MOFs are often synthesized using aromatic multicarboxylic acids as ligands, with terephthalic acid (1,4-benzenedicarboxylic acid, H₂bdc) being a common choice. bohrium.commdpi.com Hydrothermal methods are frequently employed for the synthesis of these MOFs. bohrium.comiaea.org For example, a three-dimensional Tb-MOF with the formula [Tb(1,4-bdc)₀.₅(1,2-bdc)(H₂O)₂]n was synthesized by reacting terbium perchlorate (B79767) with a mixture of terephthalic acid and phthalic acid. bohrium.com In this structure, the Tb(III) ion is eight-coordinated. bohrium.com

The synthesis conditions can significantly influence the final structure and properties of the MOF. iaea.org For instance, Tb₂(bdc)₃(H₂O)₄ has been synthesized at both room temperature and under hydrothermal conditions. iaea.org Another approach involves the solvothermal reaction of a terbium(III) salt with a ligand like 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H₂sbdc) to produce a 3D Tb-MOF. nih.govrsc.org In one such structure, two different coordination environments for the Tb(III) ions were observed, both with a coordination number of eight. nih.gov The thermal stability of these MOFs can be quite high, with some frameworks being stable up to 500 °C. nih.gov

Table 3: Examples of Terbium(III)-Based Terephthalate (B1205515) MOFs

| MOF Formula/Name | Synthesis Method | Key Structural Feature | Reference(s) |

|---|---|---|---|

| [Tb(1,4-bdc)₀.₅(1,2-bdc)(H₂O)₂]n | Hydrothermal | 3D network structure with eight-coordinated Tb(III). | bohrium.com |

| Tb₂(bdc)₃(H₂O)₄ | Room temperature and hydrothermal | - | iaea.org |

| Tb-MOF (with H₂sbdc ligand) | Solvothermal | 3D framework with two eight-coordinated Tb(III) sites. | nih.govrsc.org |

To fine-tune the properties of lanthanide-based MOFs, particularly their luminescence, a common strategy is to create heterometallic frameworks by doping with different lanthanide ions. mdpi.comnih.gov The introduction of a second metal ion can influence the structure, stability, and photophysical properties of the material.

For example, heterometallic terbium(III)-lutetium(III) terephthalate MOFs, (TbₓLu₁₋ₓ)₂bdc₃·nH₂O, have been synthesized by direct reaction between aqueous solutions of disodium (B8443419) terephthalate and the corresponding lanthanide nitrates. nih.gov The crystalline phase of these MOFs was found to depend on the Tb³⁺ concentration. nih.gov Similarly, heterometallic Tb-Gd, Tb-La, and Tb-Y terephthalate MOFs with the general formula (TbₓM₁₋ₓ)₂(1,4-bdc)₃∙4H₂O (M = Gd, La, Y) have been studied. mdpi.com It was observed that a 50% substitution of Tb³⁺ with Y³⁺, Gd³⁺, or La³⁺ ions can lead to a significant enhancement of the photoluminescence quantum yield by up to 1.6 times. mdpi.com

The synthesis of heterometallic MOFs often involves the co-precipitation of the different lanthanide ions with the organic linker. For instance, heterometallic compounds with Y³⁺/Tb³⁺/Eu³⁺ and Gd³⁺/Tb³⁺/Eu³⁺ have been prepared for potential applications in optical thermometry. acs.org

Table 4: Examples of Heterometallic Lanthanide-Doped MOFs with Terbium(III)

| MOF System | Second Metal (M) | Key Finding | Reference(s) |

|---|---|---|---|

| (TbₓM₁₋ₓ)₂(1,4-bdc)₃∙4H₂O | Gd, La, Y | Enhanced photoluminescence quantum yield with 50% substitution of Tb³⁺. | mdpi.com |

| (TbₓLu₁₋ₓ)₂bdc₃·nH₂O | Lu | Crystalline phase depends on Tb³⁺ concentration. | nih.gov |

| Y³⁺/Tb³⁺/Eu³⁺ and Gd³⁺/Tb³⁺/Eu³⁺ MOFs | Y, Eu, Gd | Prepared for potential applications in optical thermometry. | acs.org |

Inter-component Energy Transfer Mechanisms within MOF Systems

Metal-Organic Frameworks (MOFs) incorporating terbium(III) ions are a class of materials where the principles of coordination chemistry are exploited to create highly structured, porous, and luminescent systems. The energy transfer processes within these frameworks are complex and crucial for their functionality, particularly in applications like chemical sensing and light-emitting devices. mdpi.comnih.gov The primary mechanisms involve energy transfer from the organic linker to the metal ion (antenna effect), and in some cases, transfer between metal ions themselves. rsc.org

Ligand-to-Metal Energy Transfer (LMET): This is the fundamental process responsible for the bright luminescence of most Tb-MOFs. The organic linker (the "antenna") absorbs incident light (typically UV) and is excited to a singlet state (S₁). Through intersystem crossing, it transitions to a lower-energy triplet state (T₁). nih.gov If the energy of this triplet state is appropriately matched with the accepting energy level of the Tb³⁺ ion (the ⁵D₄ level), efficient energy transfer can occur, leading to the characteristic green emission of terbium. nih.govrsc.org The efficiency of this LMET is a critical design parameter for luminescent MOFs.

Metal-to-Metal Energy Transfer (MMET): In MOFs containing more than one type of lanthanide ion or clusters of the same ion, energy can be transferred from one metal center to another. rsc.org In mixed-lanthanide systems, such as those co-doped with terbium(III) and europium(III), energy transfer from Tb³⁺ (donor) to Eu³⁺ (acceptor) can occur, allowing for the tuning of the emission color. rsc.org

The modulation of these energy transfer pathways is key to developing "smart" MOFs. For example, by designing frameworks where the binding of an analyte alters the linker's energy levels or the distance between ions, the luminescence can be selectively quenched or enhanced, forming the basis for highly sensitive chemical sensors. mdpi.comnih.govresearchgate.net

Table 2: Luminescent Properties of Selected Terbium(III)-Based MOFs

This table provides examples of reported quantum yields and emission lifetimes for specific Tb-MOF systems, illustrating the impact of their structure on luminescent properties.

| MOF System | Quantum Yield (%) | Emission Lifetime (ms) | Key Feature |

| [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF | 18.4 | 0.695 | High porosity and sensitivity to nitroaromatics. mdpi.com |

| TbnGd₉₋n Clusters | Varies with n | Increases with n | Suppression of back energy transfer via Tb-Tb energy transfer. nih.gov |

| ²[Tb₂Cl₆(bipy)₃]·2bipy | - | - | Exhibits green luminescence via antenna effect from bipyridine linkers. rsc.org |

dmphen = 4,7-dimethylphenanthroline; chdc = trans-1,4-cyclohexanedicarboxylate; bipy = 4,4'-bipyridine

Luminescence Spectroscopy of Terbium(III) Emissions

The luminescence of Terbium(III) (Tb³⁺) ions is a subject of extensive research due to its characteristic sharp emission bands and long decay times. These properties arise from the electronic transitions within the 4f electron shell, which are shielded from the external environment by the outer 5s and 5p electrons. In this compound, the Tb³⁺ ion is the luminescent center, and its photophysical properties are influenced by the surrounding water and chloride ligands.

The luminescence of Tb³⁺ is defined by its intra-configurational 4f-4f electronic transitions. edp-open.org While direct excitation of the Tb³⁺ ion is possible, it is often inefficient due to the forbidden nature of these transitions. edp-open.org In many systems, organic ligands act as "antennas," absorbing energy and transferring it to the metal ion, which then luminesces. edp-open.orgnih.gov

The emission spectrum of Tb³⁺ is dominated by a bright green luminescence. bohrium.com This signature emission is attributed to the ⁵D₄ → ⁷F₅ transition, which typically occurs at approximately 545-548 nm. nih.govbohrium.comresearchgate.net In addition to the intense green peak, other characteristic, albeit weaker, emission bands are observed in the blue, orange, and red regions of the spectrum. These correspond to transitions from the excited ⁵D₄ level to other ground state multiplets (⁷Fⱼ). bohrium.comresearchgate.net

The primary electronic transitions responsible for the characteristic luminescence of Terbium(III) are detailed below.

| Transition | Approximate Wavelength (nm) | Region |

| ⁵D₄ → ⁷F₆ | 489 - 491 | Blue |

| ⁵D₄ → ⁷F₅ | 545 - 548 | Green |

| ⁵D₄ → ⁷F₄ | 583 - 585 | Orange |

| ⁵D₄ → ⁷F₃ | 621 - 622 | Red |

This interactive table summarizes the key emission peaks of Terbium(III). The ⁵D₄ → ⁷F₅ transition is the most intense and is responsible for the characteristic green color.

Luminescence quenching is a process that decreases the intensity of fluorescence or phosphorescence. In Terbium(III) systems, several mechanisms can lead to this effect. One of the most significant quenching pathways in hydrated compounds like this compound involves the O-H oscillators of the coordinated water molecules. The high vibrational energy of the O-H bonds can accept energy from the excited Tb³⁺ ion non-radiatively, de-exciting the ion without the emission of a photon.

Furthermore, luminescence can be quenched through energy transfer to other species in the system. Studies have shown that platinum(IV) complexes can act as effective quenchers for the luminescence of Tb³⁺ aquo complexes. researchgate.net Another potential quenching mechanism involves ligand-to-metal charge transfer (LMCT) states. researchgate.net If the energy of an LMCT state is lower than the emissive ⁵D₄ state of Tb³⁺, it can provide a non-radiative decay path, thus quenching the luminescence. However, the presence of quenching LMCT states is considered less likely for terbium compounds compared to europium compounds due to the higher reduction potential of Tb³⁺ to Tb²⁺. researchgate.net

This quenching occurs because at high concentrations, the average distance between adjacent Tb³⁺ ions becomes very small. This proximity facilitates non-radiative energy transfer between the ions, a process often referred to as cross-relaxation. The quenching mechanism in concentrated terbium systems has been identified to be due to dipole-dipole interactions, as described by Dexter theory. nih.gov For instance, in terbium-doped strontium aluminate nanoparticles, the optimal concentration was found to be 4 atomic percent. nih.gov

Significant modifications to the luminescent properties can be achieved by codoping a host material with Tb³⁺ and another lanthanide ion, such as Ytterbium(III) (Yb³⁺). These systems exhibit complex energy transfer (ET) processes, including upconversion and down-conversion.

Upconversion Luminescence: This is a process where lower-energy photons are converted into higher-energy emitted light. In Tb³⁺/Yb³⁺ codoped systems, Yb³⁺ ions act as sensitizers or absorption centers due to their large absorption cross-section around 980 nm. researchgate.netunesp.br Upon excitation with a near-infrared laser (e.g., 980 nm), two excited Yb³⁺ ions can cooperatively transfer their energy to a single Tb³⁺ ion. mdpi.com This cooperative energy transfer populates the ⁵D₄ excited state of the Tb³⁺ ion, which then relaxes by emitting a characteristic green photon. mdpi.com This process effectively converts two near-infrared photons into one visible photon.

Down-conversion (Quantum Cutting): The reverse process, known as down-conversion or quantum cutting, can also occur. Upon excitation of the Tb³⁺ ion with a high-energy photon (e.g., blue light at ~488 nm), the excited Tb³⁺ ion can transfer its energy to two neighboring Yb³⁺ ions. mdpi.comiaea.org This results in the emission of two near-infrared photons from the Yb³⁺ ions for every one visible photon absorbed by the Tb³⁺ ion. iaea.org

| Process | Excitation | Mechanism | Emission |

| Upconversion | Near-Infrared (~980 nm) on Yb³⁺ | Cooperative Energy Transfer: 2 Yb³⁺ → 1 Tb³⁺ | Green (~545 nm) from Tb³⁺ |

| Down-conversion | Blue (~488 nm) on Tb³⁺ | Energy Transfer: 1 Tb³⁺ → 2 Yb³⁺ | Near-Infrared (~1000 nm) from Yb³⁺ |

This interactive table outlines the primary energy transfer mechanisms in Tb³⁺/Yb³⁺ codoped systems.

Vibrational Spectroscopy Analysis (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a valuable tool for analyzing the structural components of this compound. researchgate.net This technique probes the vibrational modes of the molecules within the compound. For a hydrated salt like TbCl₃·6H₂O, the IR spectrum is dominated by the absorption bands of the water molecules of hydration. researchgate.net

The presence of water is clearly identified by a very broad absorption band in the region of 3100-3500 cm⁻¹, which corresponds to the symmetric and asymmetric O-H stretching vibrations. researchgate.net Another distinct and strong absorption band appears around 1630-1650 cm⁻¹, which is attributed to the H-O-H scissoring (bending) vibrational mode of the coordinated water molecules. researchgate.net The low-frequency region of the spectrum can also reveal librational modes of the water molecules (such as rocking, wagging, and twisting) that are coordinated to the terbium ion. researchgate.net The positions and shapes of these bands confirm the presence of water in the crystal lattice and provide insight into the nature of the coordination and hydrogen bonding within the structure.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| O-H Stretching | 3100 - 3500 | Symmetric and asymmetric stretching of H₂O |

| H-O-H Bending (Scissor) | 1630 - 1650 | Bending motion of the H₂O molecule |

| Librational Modes | Low Frequency (< 1000) | Rocking, wagging, twisting of H₂O |

This interactive table summarizes the characteristic infrared absorption bands for the water molecules in a hydrated metal chloride like this compound.

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the electronic structure and the local geometric environment of an absorbing atom in a compound. For terbium compounds, XAS studies are typically performed at the Tb L₃-edge or M₄,₅-edges. aps.orgnih.gov

These studies can provide precise information about the oxidation state of the terbium ion, confirming its +3 state in the trichloride hexahydrate. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum yields quantitative data on the coordination environment, such as the number of nearest neighbors (coordination number), their atomic identity (e.g., oxygen from water or chlorine), and the precise bond distances. nih.gov Research has demonstrated a direct link between the coordination environment of the lanthanide ion and its luminescence properties. nih.gov By analyzing the XAS data, it is possible to understand how the arrangement of the six water molecules and the chloride ions around the central Tb³⁺ ion influences the observed spectroscopic behavior. aps.orgnih.gov

Spectroscopic Investigations of Terbium Trichloride Hexahydrate and Its Derivatives

Spectroscopic Characterization

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for probing the electronic state and local geometry of an absorbing atom. researchgate.netosti.gov In the case of terbium compounds, the Tb L₃-edge XANES spectra are particularly informative.

Studies on trivalent terbium trichloride hexahydrate (TbCl₃·6H₂O) reveal characteristic features in the XANES region. The spectrum for TbCl₃·6H₂O shows a distinct peak associated with the trivalent state of terbium. When compared with terbium oxychloride (TbOCl), the XANES spectrum of the hydrated trichloride is shifted to a higher energy by approximately 0.8 to 2.0 eV. This "blue shift" is indicative of structural differences, suggesting a higher symmetry in the local environment of the terbium ion in the hydrated chloride compared to the oxychloride. osti.gov

In derivatives of terbium trichloride, such as tetravalent terbium complexes, the XANES spectra show significant changes. For instance, the oxidation from a trivalent terbium precursor to a tetravalent terbium complex results in a noticeable shift in the L₃-edge feature to higher energy. A trivalent terbium complex might exhibit its main edge feature at an inflection point around 7517.1 eV, while the corresponding tetravalent complex will have a characteristic double-peak structure at higher energies. osti.govnih.gov This shift is a clear spectroscopic marker for the change in the oxidation state of the terbium ion.

Table 1: Comparison of Tb L₃-edge XANES Features

| Compound | Oxidation State of Tb | Key Spectral Features | Energy Shift relative to TbOCl (eV) |

|---|---|---|---|

| This compound (TbCl₃·6H₂O) | +3 | Single peak, higher energy than TbOCl | ~0.8 - 2.0 |

| Terbium Oxychloride (TbOCl) | +3 | Reference for trivalent state | 0 |

| Tetravalent Terbium Complex | +4 | Double-peak structure, shifted to higher energy | Not directly compared to TbOCl |

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides detailed information about the local atomic structure around a specific element, including coordination numbers, interatomic distances, and the identity of neighboring atoms. nih.gov

For solid this compound, EXAFS analysis at the Tb L₃-edge confirms the local coordination environment of the terbium ion. The data is consistent with a coordination shell comprising both water molecules and chloride ions. Specifically, the terbium atom is surrounded by six oxygen atoms from the water molecules of hydration and two chloride ions, resulting in an eight-fold coordination. osti.gov This structure is analogous to that of gadolinium trichloride hexahydrate (GdCl₃·6H₂O). osti.gov

The analysis of EXAFS data for hydrated lanthanide ions in aqueous solution, including terbium(III), indicates that the coordination structure is largely maintained upon dissolution. rsc.org Studies on terbium-cored dendrimer complexes, which can be considered derivatives, show how the coordination environment can be systematically altered. For example, the Tb-O coordination number was found to increase with the generation of the dendron, indicating that the bulky ligands influence the local structure around the terbium ion. researchgate.net

Table 2: Local Coordination Environment of Terbium in this compound from EXAFS Data

| Central Atom | Backscattering Atom | Coordination Number |

|---|---|---|

| Terbium (Tb) | Oxygen (O) | 6 |

| Terbium (Tb) | Chlorine (Cl) | 2 |

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) region is a fundamental technique for characterizing lanthanide complexes. The absorption bands arise from f-f electronic transitions within the 4f orbitals of the lanthanide ion. These transitions are formally forbidden by the Laporte rule but become partially allowed through vibronic coupling or mixing with higher energy states, resulting in sharp, relatively weak absorption bands. osti.govrroij.com The position and intensity of these bands are sensitive to the coordination environment of the metal ion. osti.gov

For aqueous solutions of terbium chloride, which are representative of dissolved this compound, the UV-Vis absorption spectrum exhibits several characteristic bands. An early study recorded the spectrum of terbium chloride solutions in the 200 to 1200 nm range, identifying an intense absorption at 219.8 nm. osti.govacs.org A number of weaker absorptions are also present in the 240 to 380 nm range, with another minor absorption at approximately 487 nm. osti.govacs.org More recent depictions of the aqueous terbium chloride absorption spectrum confirm these features in the UV region. researchgate.net The concentration of Tb(III) in chloride solutions can be determined by UV-Vis spectrophotometry, for example, at a wavelength of 569 nm. journalssystem.com

The formation of terbium complexes, or derivatives, leads to changes in the UV-Vis spectrum. For instance, the absorption spectrum of a terbium chloride-aluminum chloride vapor complex shows strong absorption due to 4f⁷5d states between 37,000 to 50,000 cm⁻¹ (200-270 nm). acs.org When terbium(III) is oxidized to terbium(IV) in a carbonate solution, a broad charge transfer band with an absorption peak centered at 365 nm appears, indicating the formation of the Tb⁴⁺ complex. nih.gov In complexes with organic ligands, the absorption spectra are often dominated by the π →π* intra-ligand transitions of the aromatic components, which can be modulated by coordination to the terbium ion. ripublication.com

Table 3: Notable UV-Visible Absorption Bands for Terbium(III) Chloride in Aqueous Solution

| Wavelength (nm) | Region | Intensity | Reference |

|---|---|---|---|

| 219.8 | Ultraviolet | Intense | osti.govacs.org |

| 240 - 380 | Ultraviolet | Minor bands | osti.govacs.org |

| 487 | Visible | Minor | osti.govacs.org |

| 569 | Visible | - | journalssystem.com |

Computational Chemistry Approaches to Terbium Trichloride Hexahydrate Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for determining the electronic ground state of molecular systems. For terbium trichloride (B1173362) hexahydrate, DFT is used to predict its stable geometric arrangement and analyze its electronic properties. The structure of lanthanide trichloride hexahydrates can vary across the series; for heavier lanthanides like terbium, the structure is typically a monomeric complex, [TbCl₂(H₂O)₆]Cl, featuring a cation where the terbium ion is coordinated by six water molecules and two chloride ions, with the third chloride acting as a counter-ion researchgate.net.

Geometry Optimization and Lattice Parameter Prediction

A primary application of DFT is geometry optimization, a process that locates the minimum energy structure of a molecule or crystal. For terbium trichloride hexahydrate, this involves calculating the forces on each atom and adjusting their positions until a stable configuration is reached. This process yields predictions for key structural parameters, including the bond lengths between the central terbium ion and the coordinated water and chloride ligands (Tb-O and Tb-Cl) and the bond angles that define the coordination polyhedron.

While specific DFT studies detailing the optimized geometry of crystalline TbCl₃·6H₂O are not widely available in the literature, calculations on related systems provide insight into expected values. For instance, DFT calculations on lanthanide chloride clusters and hydrated lanthanide ions can predict such parameters. The accuracy of these predictions is typically validated by comparison with experimental data from single-crystal X-ray diffraction.

Below is a representative table of the types of structural parameters that can be predicted using DFT, based on typical values for hydrated lanthanide chloride systems.

| Parameter | Predicted Value Range (Å) | Description |

| Tb-O Bond Length | 2.30 - 2.50 | Distance between Terbium and coordinated water oxygen |

| Tb-Cl Bond Length (inner sphere) | 2.65 - 2.85 | Distance between Terbium and coordinated chloride ions |

Note: These values are illustrative and based on general findings for similar hydrated lanthanide complexes. Precise values would require a specific DFT calculation for the [TbCl₂(H₂O)₆]Cl structure.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

To investigate the properties related to electronic excitations, such as light absorption and emission, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. TDDFT is an extension of ground-state DFT that can calculate the energies of excited states, making it invaluable for simulating spectroscopic features.

Simulation of Spectroscopic Features (e.g., XANES, Emission Pathways)

TDDFT can be used to simulate various types of spectra. For instance, X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful technique for probing the local coordination environment and electronic structure of the absorbing atom. Simulating XANES spectra with TDDFT involves calculating the transition energies and probabilities from core orbitals (like terbium's L- or M-edges) to unoccupied molecular orbitals. Comparing simulated spectra with experimental results can help validate the predicted geometric and electronic structure of the complex. The computational workflow for such simulations is well-established, though it requires careful selection of functionals and basis sets for accuracy.

Furthermore, TDDFT can shed light on the luminescence of terbium compounds. The characteristic green emission of the Tb³⁺ ion is due to electronic transitions within the 4f shell, primarily the ⁵D₄ → ⁷F₅ transition. While these f-f transitions are formally forbidden, they gain intensity through various mechanisms. TDDFT can be employed to model the energy levels of the ligands and the terbium ion to understand the efficiency of intramolecular energy transfer from the ligands to the metal center (the "antenna effect"), which is a crucial mechanism for luminescence in many terbium complexes.

Theoretical Modeling of Magnetic Behavior

The magnetic properties of lanthanide compounds are of great interest due to their potential use in single-molecule magnets (SMMs) and quantum information processing. The large, unquenched orbital angular momentum of the Tb³⁺ ion (a 4f⁸ ion with a ⁷F₆ ground state) leads to significant magnetic anisotropy, which is the key to SMM behavior.

Theoretical modeling of this behavior is challenging due to the complex electronic structure of the 4f shell. While DFT can provide the ground state geometry, it is often insufficient for accurately describing the magnetic states. Instead, more sophisticated ab initio multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are typically required. These calculations account for the strong electron correlation within the 4f orbitals and include spin-orbit coupling, which is essential for describing the magnetic anisotropy.

These high-level calculations can determine the crystal-field parameters that describe how the electrostatic environment created by the water and chloride ligands splits the energy levels of the Tb³⁺ ion. From this, an effective pseudospin Hamiltonian can be constructed to model the magnetic properties. Key parameters derived from these theoretical models include the g-tensor, which describes the interaction with an external magnetic field, and the zero-field splitting parameters, which quantify the magnetic anisotropy. These theoretical models are crucial for understanding magnetization relaxation mechanisms and for designing new molecules with enhanced magnetic properties.

| Magnetic Parameter | Description | Typical Computational Method |

| Crystal Field Parameters | Quantify the effect of the ligand electrostatic field on the Tb³⁺ 4f orbitals. | CASSCF/NEVPT2 |

| g-tensor | Describes the anisotropy of the magnetic moment's response to a magnetic field. | CASSCF with spin-orbit coupling |

| Magnetic Anisotropy Axis | Identifies the preferred orientation ("easy axis") of the magnetic moment. | CASSCF with spin-orbit coupling |

| Tunnel Splitting | Energy splitting of the ground state doublet, influencing quantum tunneling of magnetization. | CASSCF with spin-orbit coupling |

Advanced Materials Science Applications Derived from Terbium Trichloride Hexahydrate

Phosphor Materials for Advanced Display and Lighting Technologies

Terbium trichloride (B1173362) hexahydrate is a fundamental component in the synthesis of phosphor materials, which are essential for modern display and lighting technologies. The compound's utility lies in its ability to be a readily available source of terbium ions, which are responsible for the desired luminescent properties.

Activator Role in Green Phosphors for Solid-State Lighting

In the realm of solid-state lighting, terbium trichloride hexahydrate plays a pivotal role as an activator for green phosphors. wikipedia.orgaemree.com When incorporated into a suitable host material, the terbium (Tb³⁺) ions, derived from the hexahydrate, are responsible for the characteristic bright green luminescence. chemimpex.com This green emission is a crucial component of "trichromatic" lighting technology, which combines green, blue (typically from europium-doped phosphors), and red phosphors to produce high-quality white light. aemree.comsamaterials.com This approach offers significantly higher luminous efficacy compared to traditional incandescent lighting, contributing to energy savings. samaterials.com The brilliant lemon-yellow fluorescence of these terbium-activated phosphors is a cornerstone of this energy-efficient lighting technology. aemree.comsamaterials.com

The stability and water solubility of this compound make it a convenient and manageable precursor for the synthesis of these advanced phosphor materials in both laboratory and industrial settings. chemimpex.com

Utilization in Specialty Lasers and Optoelectronic Devices

The unique luminescent properties of terbium ions, sourced from this compound, extend their application to the development of specialty lasers and various optoelectronic devices. wikipedia.orgaemree.comchemimpex.com The compound is utilized in research and development of luminescent materials that are integral to the advancement of lasers. chemimpex.com Its role as a dopant in materials for these applications is crucial for achieving specific optical properties.

Dopant in Advanced Solid-State Electronic Devices

This compound serves as a dopant in the fabrication of advanced solid-state electronic devices. wikipedia.orgaemree.com By introducing terbium ions into the crystal lattice of semiconductor or insulator materials, their electronic and optical properties can be precisely tailored. This doping process is fundamental to creating components with specific functionalities required in modern electronics. chemimpex.com The use of this compound as a dopant also extends to glass and ceramics, contributing to innovations in various high-tech applications. chemimpex.com

Precursors for High-Performance Magnetostrictive Materials

This compound is a vital precursor for the synthesis of high-performance magnetostrictive materials, most notably Terfenol-D. samaterials.comottokemi.comthermofisher.comthermofisher.com This alloy, which also contains iron and dysprosium, exhibits significant changes in shape when exposed to a magnetic field, a property known as magnetostriction. Terfenol-D is a critical material in the production of devices such as sonar systems and other magneto-mechanical sensors and actuators. aemree.comsamaterials.com The production of terbium metal, a key ingredient in Terfenol-D, often starts with terbium trichloride. samaterials.comottokemi.com

Catalysis Research Utilizing Terbium Trichloride Hexahydrate Derivatives

Synthesis of Novel Terbium-Based Catalysts

The synthesis of terbium-based catalysts often involves the use of terbium trichloride (B1173362) hexahydrate or its corresponding nitrate (B79036) and oxide forms as a metal precursor. nih.govwikipedia.org A prominent strategy is the solvothermal synthesis of terbium-based metal-organic frameworks (MOFs). This method involves reacting a terbium salt with an organic linker in a suitable solvent under elevated temperatures.

For instance, a novel three-dimensional terbium-MOF was synthesized using terbium(III) nitrate hexahydrate and 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (H₂sbdc) as a rigid organic ligand. nih.gov The resulting Tb-MOF demonstrated high thermal stability and a porous structure, which are desirable characteristics for a heterogeneous catalyst. nih.gov

Another example is the synthesis of a terbium-based MOF with fcu topology (fcu-Tb-FTZB-MOF) using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid as the organic linker. dntb.gov.uamdpi.com This synthesis resulted in a high surface area material (1220 m²/g), indicating a significant potential for catalytic applications. dntb.gov.uamdpi.com The stability of these MOFs allows for their use in various reaction conditions and for multiple catalytic cycles.

Furthermore, terbium-doped catalysts have been developed for specific applications. A terbium-doped Ti/PbO₂ dimensionally stable anode was prepared via a one-step electrodeposition method. This material was designed for the electrocatalytic degradation of pollutants in wastewater.

Applications in Organic Synthesis and Environmental Remediation

The unique electronic and structural properties of terbium-based catalysts have led to their investigation in diverse chemical transformations, ranging from the formation of carbon-carbon bonds to the degradation of environmental pollutants.

Applications in Organic Synthesis

In the realm of organic synthesis, terbium-based MOFs have proven to be effective heterogeneous Lewis acid catalysts. One notable application is the cyanosilylation of aldehydes, a fundamental carbon-carbon bond-forming reaction. A synthesized Tb-MOF demonstrated excellent catalytic activity for the cyanosilylation of a wide range of aromatic aldehydes with trimethylsilyl (B98337) cyanide. rsc.org The catalyst's porous structure provides a microenvironment that facilitates the proximity of the substrates to the Lewis acidic terbium sites, thereby promoting the reaction. rsc.org Research has shown that this Tb-MOF can achieve high yields and can be recycled multiple times without a significant loss of activity. rsc.org A particularly high turnover number (TON) of 460 was achieved under solvent-free conditions, highlighting the catalyst's efficiency. nih.govrsc.org

Catalytic Performance of Tb-MOF in the Cyanosilylation of Aromatic Aldehydes

| Aldehyde Substrate | Product Yield (%) | Turnover Number (TON) | Reaction Conditions |

|---|---|---|---|

| p-Methoxybenzaldehyde | 92 | 460 | Solvent-free, room temperature |

| Benzaldehyde | 85 | ~20 | DCM, room temperature, 12h |

| 4-Methylbenzaldehyde | 88 | ~20 | DCM, room temperature, 12h |

| 4-Chlorobenzaldehyde | 82 | ~20 | DCM, room temperature, 12h |

| 1-Naphthaldehyde | 77 | ~20 | DCM, room temperature, 12h |

Data sourced from a study on a novel 3D terbium metal-organic framework as a heterogeneous Lewis acid catalyst. rsc.org

Another area of application for terbium-based catalysts is in the photocatalytic reduction of carbon dioxide. A terbium-organic framework, AQNU-4, has been shown to be an effective photocatalyst for the conversion of CO₂ to carbon monoxide (CO). rsc.org This catalyst exhibited significant solvent-dependent activity, with the highest conversion rate of 138.65 μmol g⁻¹ h⁻¹ observed in cyclohexanone. rsc.org

Applications in Environmental Remediation

Terbium-based catalysts are also emerging as promising materials for environmental remediation, particularly for the removal of organic pollutants from water.

A synthesized terbium-based MOF (fcu-Tb-FTZB-MOF) was utilized as a catalytic adsorbent for the removal of Direct Violet 31 dye from aqueous solutions. dntb.gov.uamdpi.comresearchgate.net The high surface area and porous nature of the MOF allowed for the efficient adsorption of the dye molecules. dntb.gov.uamdpi.comresearchgate.net The study demonstrated that the catalyst could effectively remove a high percentage of the dye and could be regenerated and reused for multiple cycles. dntb.gov.uaresearchgate.net

In another application, a terbium-doped Ti/PbO₂ anode was successfully used for the electrocatalytic degradation of the pesticide imidacloprid (B1192907) in wastewater. The catalyst exhibited high efficiency, with significant removal of both the pesticide and the chemical oxygen demand (COD) under optimized conditions.

Performance of Terbium-Based Catalysts in Environmental Remediation

| Pollutant | Catalyst | Removal Efficiency (%) | Conditions |

|---|---|---|---|

| Direct Violet 31 Dye | fcu-Tb-FTZB-MOF | High | Aqueous solution, pH 8, ambient temperature |

| Imidacloprid | Terbium-doped Ti/PbO₂ | 76.07 | 2.5h, current density 8 mA cm⁻², pH 9, 30°C |

| Chemical Oxygen Demand (COD) | Terbium-doped Ti/PbO₂ | 70.05 | 2.5h, current density 8 mA cm⁻², pH 9, 30°C |

Data compiled from studies on the environmental applications of terbium-based catalysts. dntb.gov.uaresearchgate.net

Furthermore, research has explored the use of terbium-containing MOFs for the detection of nitroaromatic compounds, which are common environmental pollutants. researchgate.net While this application is for sensing rather than degradation, it highlights the versatile role of terbium-based materials in addressing environmental challenges. The potential for these materials in the catalytic degradation of other persistent organic pollutants and even chemical warfare agents is an active area of research. dtic.milrsc.orggoogle.comd-nb.infonih.gov

Magnetic Materials Research Based on Terbium Iii Compounds

Development of Advanced Magnetic Materials for Data Storage Applications

Terbium compounds are integral to the creation of advanced magnetic materials, some of which are employed in electronic and data storage devices. Terbium is classified as a heavy rare earth element and is prized for its ability to enhance the performance of permanent magnets, particularly at elevated temperatures. rareearths.com

One of the most notable applications is in the formulation of magnetostrictive alloys, such as Terfenol-D. samaterials.comstanfordmaterials.com Furthermore, terbium is a crucial additive to neodymium-iron-boron (NdFeB) magnets. The addition of terbium significantly improves the thermal stability of these powerful magnets, raising their effective operating temperature from below 80°C to over 200°C. rareearths.com This enhancement is vital for applications in devices where high power density and stable magnetic performance under thermal stress are required, including various electronic devices. rareearths.comstanfordmaterials.com The demand for terbium in these high-performance magnets is expected to increase substantially, driven by their use in green energy technologies and consumer electronics. rareearths.com

| Alloy/Material | Key Contribution of Terbium | Relevant Applications | Reference |

|---|---|---|---|

| Neodymium-Iron-Boron (NdFeB) Magnets | Increases operating temperature and performance. | Electromobility, wind power, consumer electronics, military technology. | rareearths.com |

| Terfenol-D | Forms the basis of this magnetostrictive alloy. | Sonar, magnetomechanical devices, electronic devices. | samaterials.comstanfordmaterials.com |

| Solid-State Devices | Used as a dopant to improve efficiency. | Specialized lasers, electronic devices. | samaterials.comyoutube.com |

Investigations into Spintronic Device Concepts

The field of spintronics, which utilizes the spin of an electron in addition to its charge, represents a paradigm shift in electronics, promising devices with non-volatile memory and increased processing speeds. nih.gov Terbium-based compounds are at the forefront of research into materials for spintronic applications due to the element's favorable magnetic properties. aip.org

A significant area of investigation involves rare-earth iron garnets (REIGs), with a particular focus on terbium iron garnet (TbIG). aip.orgresearchgate.net Researchers have successfully deposited ultrathin films of epitaxial TbIG using magnetron sputtering. These films exhibit a large perpendicular magnetic anisotropy (PMA), a crucial property for spintronic devices. aip.orgresearchgate.net The magnetic properties of these TbIG films, including their ferrimagnetic compensation temperature, can be tuned by adjusting growth conditions. aip.org Studies on Pt/TbIG heterostructures have demonstrated efficient interfacial spin transport, confirming the potential of sputtered TbIG thin films as a viable platform for a wide array of spintronic experiments and device applications. aip.org

Furthermore, molecular spintronics is an emerging field that combines spintronics with molecular electronics, using single molecules as device components. nih.govberkeley.edu Single-molecule magnets (SMMs) composed of multiple-decker phthalocyaninato terbium(III) complexes are being explored for their potential in single-molecular memory and spintronics devices. nih.gov The ability to manipulate the magnetic and electronic properties of these molecules opens up new avenues for creating nanoscale spintronic components. nih.gov

| Material System | Key Research Finding | Potential Application | Reference |

|---|---|---|---|

| Terbium Iron Garnet (TbIG) Thin Films | Exhibit large perpendicular magnetic anisotropy (PMA) and efficient spin transport. | Spintronic experiments and devices. | aip.orgresearchgate.net |

| Multiple-Decker Phthalocyaninato Terbium(III) Complexes | Function as single-molecule magnets (SMMs) with switchable electronic and magnetic properties. | Single-molecular memory and spintronic devices. | nih.gov |

Exploration of Single-Molecule Magnet (SMM) Behavior in Terbium(III) Complexes

Single-molecule magnets (SMMs) are individual molecules that exhibit magnetic hysteresis, meaning they can retain magnetic information below a certain "blocking temperature." mdpi.com This property makes them promising candidates for high-density data storage and quantum computing. nih.govnih.gov The f-elements, particularly terbium, have been instrumental in advancing SMM research, pushing the boundaries of blocking temperatures and magnetic relaxation times. berkeley.edu The strong magnetic anisotropy of the terbium(III) ion is a key factor in the high performance of these molecular magnets. berkeley.edunih.gov

Research has produced a variety of terbium(III) complexes that display SMM behavior. A notable example involves a dinitrogen radical-bridged diterbium complex, [{[(Me₃Si)₂N]₂(THF)Tb}₂(μ-η²:η²-N₂)]⁻, which exhibited magnetic hysteresis at 14 K, a record at the time of its discovery. berkeley.edu This work demonstrated that coupling terbium(III) ions with a radical ligand can effectively hinder relaxation pathways and enhance SMM properties. berkeley.edu

Another class of extensively studied terbium SMMs involves phthalocyanine (B1677752) complexes. mdpi.comacs.org Binuclear heteroleptic triple-decker terbium(III) phthalocyaninate complexes have shown SMM behavior with effective spin-reversal energy barriers (Ueff) that are sensitive to the molecular environment, such as the presence of solvent molecules in the crystal structure. mdpi.com The magnetic coupling between the terbium ions in these structures is primarily dipolar in nature. mdpi.com Controlling the coordination environment and the geometric arrangement of spins is a key strategy to suppress quantum tunneling of magnetization (QTM), a phenomenon that can erase the stored magnetic information. acs.org

Scientists have also synthesized SMMs by linking copper(II)-terbium(III) units with photochromic ligands. nih.gov These materials combine the magnetic properties of SMMs with the light-responsive nature of photochromic molecules, opening possibilities for magnetically switchable devices. nih.gov

The ultimate goal in this field is to create SMMs that function at higher temperatures. uci.edu The progress in synthesizing terbium-based SMMs with increasingly high energy barriers and blocking temperatures underscores the critical role of lanthanides in the future of molecular magnetism and information storage. nih.govnih.gov

| Complex Type | Key Structural Feature | Notable Magnetic Property | Reference |

|---|---|---|---|

| Dinitrogen Radical-Bridged Diterbium Complex | Two Tb³⁺ ions bridged by an N₂³⁻ radical. | Magnetic hysteresis at 14 K; blocking temperature of 13.9 K. | berkeley.edu |

| Triple-Decker Terbium(III) Phthalocyaninates | Two Tb³⁺ ions sandwiched by phthalocyanine ligands. | Ferromagnetic coupling; Ueff values up to 222 cm⁻¹. | mdpi.com |

| Copper(II)-terbium(III) Assemblies | [CuTb] SMM units linked by photochromic ligands. | Ferromagnetic Cu(II)-Tb(III) interactions; potential for photoswitching of magnetic properties. | nih.gov |

| Formally Divalent Terbium Bis(amide) Complex | A rare Tb(II) center with metal-arene π-interactions. | Exhibits slow magnetic relaxation under an applied DC field. | acs.org |

Interdisciplinary Research Areas and Emerging Applications

Research in MRI Contrast Agent Development

The quest for more effective and safer Magnetic Resonance Imaging (MRI) contrast agents has led researchers to explore alternatives to gadolinium(III)-based complexes. nih.gov Emerging high-field MRI applications, in particular, necessitate the development of novel agents that demonstrate high relaxation enhancement. researchgate.net Paramagnetic lanthanide ions such as terbium(III) (Tb³⁺), dysprosium(III) (Dy³⁺), and holmium(III) (Ho³⁺) are considered promising candidates for creating high-field MRI contrast agents when integrated into supramolecular or inorganic nanostructures. researchgate.net

A significant area of research involves the use of Terbium(III) chloride hexahydrate as a precursor in the synthesis of new potential contrast agents. In one line of investigation, terbium(III) was coordinated with novel 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)-based amphiphilic bisamide ligands. These complexes were designed to self-assemble into monodisperse micellar nano-aggregates. This approach is notable for evaluating Tb³⁺ as a singular lanthanide for a bimodal negative contrast agent, suitable for both MRI and Optical Imaging (OI). researchgate.net

The resulting magnetofluorescent micellar complexes exhibit the characteristic green luminescence of terbium(III) and show potential as effective T₂ contrast agents for MRI. The transverse relaxivity (r₂), a measure of the agent's efficiency in shortening the T2 relaxation time, is a key parameter in this evaluation. Research has shown that the relaxivity of these terbium-based micelles is significant at high magnetic field strengths. researchgate.net

| Property | Finding | Reference |

| Complex Type | Terbium(III) coordinated to DOTA-amphiphilic bisamide ligands | researchgate.net |

| Assembly | Mono-disperse micellar nano-aggregates | researchgate.net |

| Imaging Modality | Bimodal for MRI (T₂ contrast) and Optical Imaging (OI) | researchgate.net |

| Transverse Relaxivity (r₂) per Tb³⁺ micelle | Reached maximum values up to 60 s⁻¹ micelle⁻¹ at 500 MHz and 310 K | researchgate.net |

| Luminescence | Showed characteristic Tb³⁺ emission with quantum yields up to 7.3% | researchgate.net |

This table summarizes the properties of magnetofluorescent micellar complexes of terbium(III) developed as potential bimodal contrast agents.

The development of such nano-architectures offers a versatile platform that could allow for the inclusion of multiple imaging modalities, therapeutic agents, and specific targeting vectors for various pathologies. researchgate.net

Interaction with Surfactants and Micellization Properties Studies

Terbium trichloride (B1173362) hexahydrate is utilized in studies investigating the aggregation processes and micellization properties of surfactants. nih.govsigmaaldrich.com The interaction between terbium(III) ions and anionic surfactants has been a subject of detailed research, revealing complex behaviors that influence the formation of micelles. nih.gov

Studies involving the anionic surfactants sodium dodecyl sulfate (B86663) (SDS) and sodium decyl sulfate (SDeS) have shown that the addition of Terbium(III) chloride (TbCl₃) significantly alters their micellization properties. Electrical conductivity and terbium(III) luminescence measurements indicate that the formation of mixed aggregates or micelles involving TbCl₃ and the surfactant occurs at concentrations below the standard critical micelle concentration (cmc) of the pure surfactant. nih.gov

Key findings from these studies include:

Premicellar Aggregation: The presence of TbCl₃ induces the formation of mixed aggregates at surfactant concentrations lower than the surfactant's own cmc. nih.gov

Enhanced Light Scattering: These mixed aggregates exhibit much greater light scattering compared to micelles formed by the pure surfactant, indicating the formation of larger structures. nih.gov

Alkyl Chain Length Dependence: The interaction between the terbium(III) ion and the surfactant is dependent on the length of the surfactant's alkyl chain. The interaction decreases as the carbon chain length shortens. nih.gov

Complex Formation and Binding Ratio: With sodium dodecyl sulfate, terbium(III) forms complexes with a cation-to-anion binding ratio that varies from 3 to 6. This ratio is dependent on the initial concentration of TbCl₃ and suggests that the anionic surfactant molecules can replace a majority of the water molecules in the terbium ion's hydration sphere. nih.gov

| Surfactant System | Observation | Method of Detection | Reference |

| TbCl₃ + Sodium Dodecyl Sulfate (SDS) | Formation of mixed micelles below the cmc of pure SDS. | Electrical Conductivity, Tb(III) Luminescence, Light Scattering | nih.gov |

| TbCl₃ + Sodium Dodecyl Sulfate (SDS) | Cation/anion binding ratio varies from 3 to 6 depending on initial Tb(III) concentration. | Not specified in abstract | nih.gov |

| TbCl₃ + Sodium Decyl Sulfate (SDeS) | Weaker interaction compared to SDS; alterations in conductivity and fluorescence are less significant. | Electrical Conductivity, Tb(III) Luminescence | nih.gov |